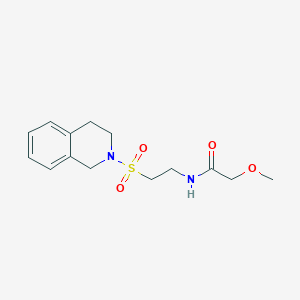

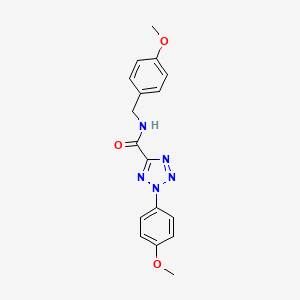

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide” is a chemical compound with a complex structure. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle . The compound also contains sulfonyl and methoxyacetamide groups .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The InChI code for the related compound 3,4-dihydro-2 (1H)-isoquinolinesulfonyl chloride is1S/C9H10ClNO2S/c10-14 (12,13)11-6-5-8-3-1-2-4-9 (8)7-11/h1-4H,5-7H2 . This gives some insight into the structure of the compound.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of similar compounds involves complex chemical reactions aimed at producing molecules with potent broad-spectrum antibacterial properties. For instance, Hashimoto et al. (2007) reported on the practical synthesis and molecular structure of a potent broad-spectrum antibacterial isothiazoloquinolone, highlighting the optimized synthesis of key intermediates free from chromatographic purification and suitable for large-scale production (Hashimoto et al., 2007). This research indicates the potential utility of similar compounds in developing new antibacterial agents.

Chemical Properties and Reactions

Shinohara et al. (1998) explored the synthesis of mono- and dimethoxy-1,2,3,4-tetrahydroisoquinolines via the Pummerer reaction, demonstrating the effects of methoxyl groups on intramolecular cyclization (Shinohara et al., 1998). This work provides insights into how modifications to the benzene ring affect the cyclization process, which is crucial for the synthesis of complex organic molecules.

Structural Aspects and Properties

Karmakar et al. (2007) studied the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, revealing how molecular structure influences the formation of gels and crystalline solids upon treatment with different acids (Karmakar et al., 2007). This research underscores the importance of structural analysis in understanding the chemical behavior of compounds for potential applications in material science and pharmaceuticals.

Advanced Synthesis Techniques

Further research by Shinohara et al. (1997) on the improved synthesis of 1,2,3,4-tetrahydroisoquinolines via intramolecular cyclization by Pummerer reaction highlights advancements in synthesis techniques that enhance the efficiency and yield of complex organic compounds (Shinohara et al., 1997). Such techniques are vital for the development of new drugs and materials.

Mechanism of Action

Target of Action

The compound, also known as N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide, is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQs) . THIQs are a key fragment of a diverse range of alkaloids and bioactive molecules . They are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

For instance, N-benzyl THIQs are known to function as antineuroinflammatory agents .

Biochemical Pathways

Thiqs and their derivatives are known to influence a variety of biological pathways due to their broad range of applications .

Result of Action

Thiqs and their derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-11-14(17)15-7-9-21(18,19)16-8-6-12-4-2-3-5-13(12)10-16/h2-5H,6-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPCFZHALJYDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2851145.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2851147.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid](/img/structure/B2851161.png)